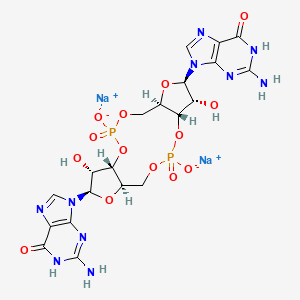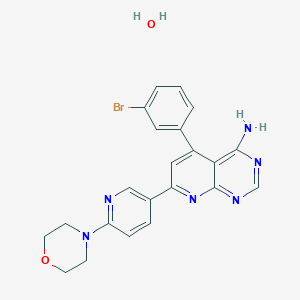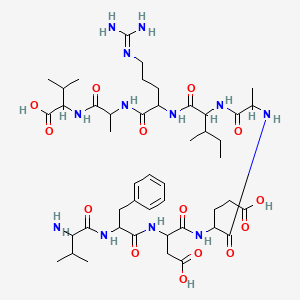
H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both the D- and L- enantiomers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling of Amino Acids: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis steps, reducing the time and labor required for peptide production. Additionally, large-scale production may involve optimization of reaction conditions to improve yield and purity.
化学反応の分析
Types of Reactions
The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the side chains of amino acids like methionine and cysteine.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel materials and as a standard in analytical techniques.
作用機序
The mechanism by which “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-Ile-DL-Arg-DL-Ala-DL-Val-OH: Similar structure but with a different isomer of isoleucine.
H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-Leu-DL-Arg-DL-Ala-DL-Val-OH: Contains leucine instead of isoleucine.
Uniqueness
The uniqueness of “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” lies in its specific sequence and the presence of both D- and L- enantiomers. This configuration can influence its stability, solubility, and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C46H74N12O14 |
|---|---|
分子量 |
1019.15 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



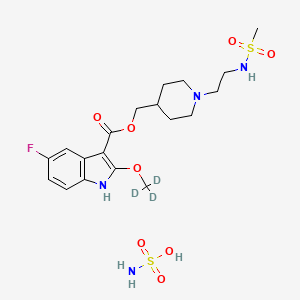
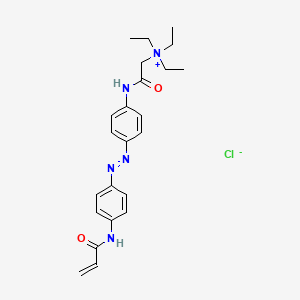
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)

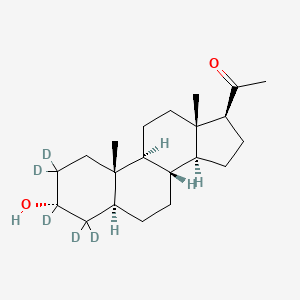
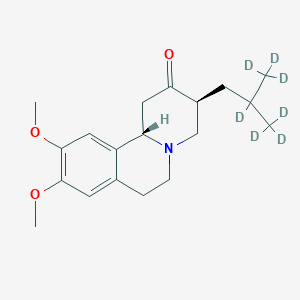
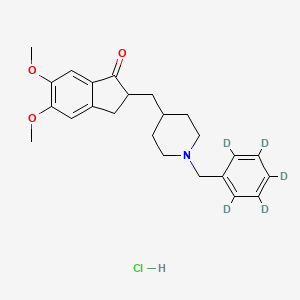
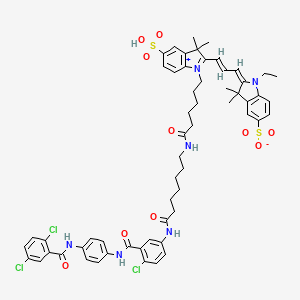
![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)
